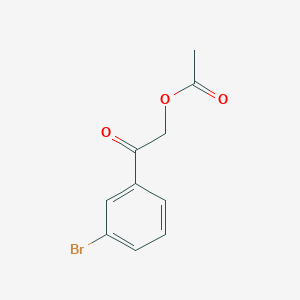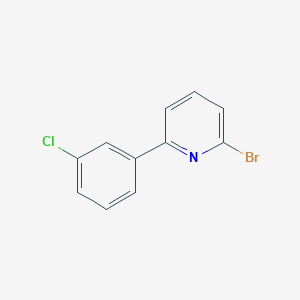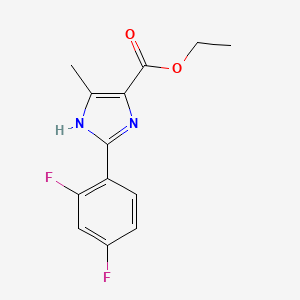
2-Tert-butyl-6-(diphenylphosphoryl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide: is an organophosphorus compound known for its unique chemical structure and properties This compound features a phosphine oxide group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide typically involves the reaction of diphenylphosphine oxide with a suitable tert-butyl-substituted phenol derivative. One common method includes the use of tert-butylphenol and diphenylphosphine oxide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: The phosphine oxide group can be reduced to phosphine under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Conversion to phosphine derivatives.
Substitution: Formation of alkylated or acylated phenolic derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Biochemical Research: It is used in studying enzyme mechanisms and protein-ligand interactions.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.
Environmental Science: Applied in the development of sensors and detection systems for environmental monitoring.
Mechanism of Action
The mechanism of action of [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The phosphine oxide group can coordinate with metal centers, influencing catalytic activity. The hydroxyl and tert-butyl groups contribute to the compound’s binding affinity and specificity towards biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic or catalytic effects.
Comparison with Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Known for its use in synthesizing metal complexes and its antibacterial activity.
3,5-Di-tert-butyl-1,2-benzoquinone: Utilized in the synthesis of coordination compounds with various metal ions.
5-tert-Butyl-2-hydroxybenzaldehyde: Employed in organic synthesis and as a precursor for other chemical compounds.
Uniqueness: [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide stands out due to its combination of a phosphine oxide group with a tert-butyl-substituted phenol
Properties
Molecular Formula |
C22H23O2P |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-tert-butyl-6-diphenylphosphorylphenol |
InChI |
InChI=1S/C22H23O2P/c1-22(2,3)19-15-10-16-20(21(19)23)25(24,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-16,23H,1-3H3 |
InChI Key |
BTXKELCFYDPEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


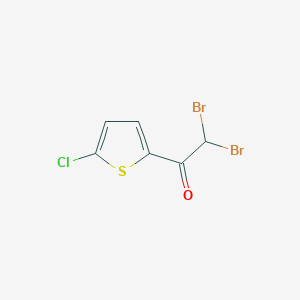

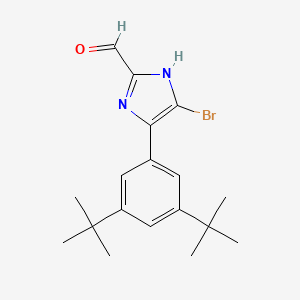
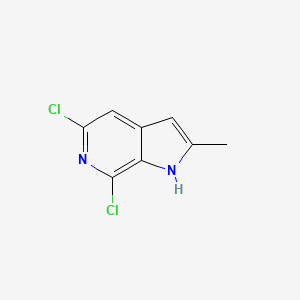

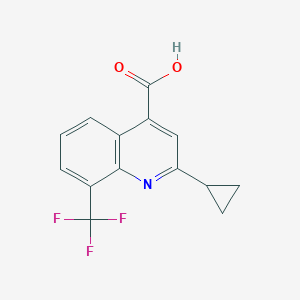
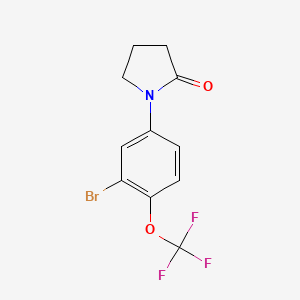

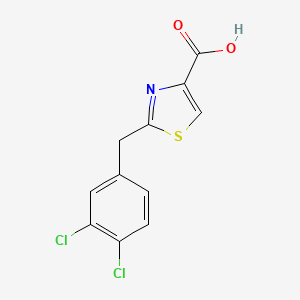
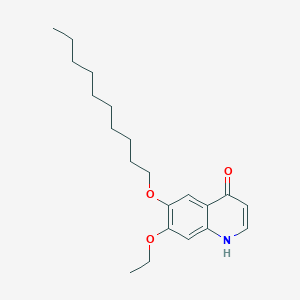
![4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine](/img/structure/B13693526.png)
